Physical Property Differentiation: Melting Point, Boiling Point, and Lipophilicity Across 2,5-Alkanediones
Undecane-2,5-dione exhibits a distinct solid-state profile and lipophilicity compared to shorter-chain 2,5-alkanediones. Specifically, it is a solid at room temperature (mp 33–34°C) [1], whereas 2,5-hexanedione (C6) is a liquid (mp -6 to -5°C) and 2,5-octanedione (C8) is also a liquid (mp ~6°C) . This phase difference impacts storage, handling, and purification strategies (e.g., recrystallization feasibility). Furthermore, the calculated log P increases from 0.94 for 2,5-hexanedione to 2.90 for undecane-2,5-dione, correlating with a >100-fold increase in predicted octanol-water partitioning [2].
| Evidence Dimension | Melting Point, Boiling Point, log P |
|---|---|
| Target Compound Data | mp 33–34°C; bp 281.6°C at 760 mmHg; log P 2.90 |
| Comparator Or Baseline | 2,5-Hexanedione: mp -6 to -5°C, bp 188–194°C, log P 0.94; 2,5-Octanedione: mp ~6°C, bp 227°C; 2,5-Nonanedione: bp ~190–200°C, log P 2.72; 2,5-Decanedione: log P 2.51 |
| Quantified Difference | Δmp > +38°C vs. C6; Δlog P +1.96 vs. C6 |
| Conditions | Standard state (25°C, 760 mmHg); calculated log P via consensus methods |
Why This Matters
The solid-state nature of undecane-2,5-dione at ambient temperature enables crystallization-based purification and influences solvent selection for reactions, while the elevated log P dictates superior retention in reversed-phase chromatography and membrane permeability in biological assays.
- [1] Stetter, H., Kuhlmann, H., & Haese, W. (1987). The Stetter Reaction: 2,5-Undecanedione and Dihydrojasmone. Organic Syntheses, 65, 26. View Source
- [2] ChemSrc. (2016). 2,5-UNDECANEDIONE. View Source
